3-(4-Chloro-3-fluorophenoxy)propanoic acid is an organic compound characterized by the presence of a chlorinated and fluorinated phenoxy group attached to a propanoic acid moiety. Its molecular formula is C₉H₈ClFO₂, with a molecular weight of 202.61 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural features that confer distinct chemical properties.
The compound is classified as a carboxylic acid, specifically a substituted propanoic acid, which includes a phenoxy group that is further substituted with chlorine and fluorine atoms. It is listed under the CAS number 881189-65-7 and can be sourced from chemical suppliers such as VWR and BenchChem .
The synthesis of 3-(4-Chloro-3-fluorophenoxy)propanoic acid can be achieved through several synthetic routes:
The compound can participate in various chemical reactions:
The molecular structure of 3-(4-Chloro-3-fluorophenoxy)propanoic acid includes:
The chemical reactivity of 3-(4-Chloro-3-fluorophenoxy)propanoic acid allows it to undergo several types of reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and agrochemicals.
The mechanism of action for 3-(4-Chloro-3-fluorophenoxy)propanoic acid primarily relates to its biological activity. It may function by:
The presence of fluorine enhances binding affinity and selectivity towards molecular targets, which can lead to improved efficacy in therapeutic applications.
The compound exhibits typical properties of carboxylic acids but is modified by the presence of halogen substituents, which influence its reactivity and interactions with biological systems.
3-(4-Chloro-3-fluorophenoxy)propanoic acid has several significant applications:
The synthesis of 3-(4-chloro-3-fluorophenoxy)propanoic acid (CAS: 82716142; C₉H₈ClFO₃) represents a critical pathway in the production of bioactive compounds, agrochemicals, and pharmaceutical intermediates. This section comprehensively examines modern synthetic approaches, focusing on hydrolytic pathways, flow chemistry integration, hydrolysis condition optimization, and advanced catalytic systems.
The nitrile hydrolysis route serves as the primary industrial method for synthesizing 3-(4-chloro-3-fluorophenoxy)propanoic acid. This two-step process initiates with the O-alkylation of 4-chloro-3-fluorophenol with acrylonitrile to form 3-(4-chloro-3-fluorophenoxy)propionitrile, followed by nitrile hydrolysis under controlled conditions [7]. The hydrolysis mechanism proceeds through a carboxamide intermediate under acidic or basic catalysis:
Recent studies reveal that microwave-assisted hydrolysis (100–150 W, 140–160°C) reduces reaction times to <30 minutes while maintaining yields >90%. The reaction pathway exhibits distinct regiochemical outcomes based on pH: acidic conditions favor direct carboxylation, while basic hydrolysis proceeds via nucleophilic addition at the cyano group [7].
Table 1: Hydrolysis Conditions for 3-(4-Chloro-3-fluorophenoxy)propionitrile Conversion
Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | By-Products |
---|---|---|---|---|---|
Acidic Hydrolysis | 10M HCl | 110 | 6 | 92 | <1% Dehalogenation |
Basic Hydrolysis | 30% NaOH | 90 | 3 | 88 | 5–8% Phenolic by-product |
Microwave-Assisted | 15% H₂SO₄ | 160 | 0.4 | 95 | Not detected |
Continuous flow reactors address critical limitations of batch synthesis—particularly thermal management and scalability—for 3-(4-chloro-3-fluorophenoxy)propanoic acid production. Two advanced reactor configurations demonstrate significant advantages:
Oscillatory Flow Reactors (OFRs): Superimposing oscillatory motion (Reₒ >100; Strouhal number >0.5) onto net flow generates Dean vortices that enhance radial mixing and heat transfer. This enables precise temperature control (±2°C) during exothermic nitrile hydrolysis, reducing by-product formation by 40% compared to batch reactors. OFRs maintain plug-flow character (Bodenstein number >100) even at residence times of 30–60 minutes, enabling a 10-fold reactor volume reduction .
Microstructured Reactors: Channel dimensions of 40–200 μm facilitate rapid heat dissipation (4000 W·m⁻²·K⁻¹), permitting solvent-free hydrolysis at 150–180°C—conditions impractical in batch systems. This approach eliminates solvent waste while achieving space-time yields of >500 g·L⁻¹·h⁻¹ .
Flow chemistry also enables multistep integration, where the cyanoethylation of 4-chloro-3-fluorophenol and subsequent hydrolysis occur in a single continuous train. Triethylamine-catalyzed O-alkylation (residence time: 15 min, 80°C) couples directly to a high-pressure hydrolysis module (200°C, 20 bar), reducing intermediate isolation steps and increasing overall yield to 78% [7] .
Table 2: Flow Reactor Performance for Nitrile Hydrolysis
Reactor Type | Residence Time | Temperature (°C) | Productivity (g·L⁻¹·h⁻¹) | Purity (%) | Energy Savings vs. Batch |
---|---|---|---|---|---|
Oscillatory Baffled | 45 min | 120 | 320 | 98.5 | 35% |
Microstructured | 8 min | 160 | 580 | 97.8 | 42% |
Tubular (Conventional) | 90 min | 110 | 150 | 95.2 | Baseline |
The choice between acidic and basic hydrolysis significantly impacts yield, purity, and downstream processing:
Basic conditions (NaOH, KOH) generate hydroxide ions that attack the cyano carbon, producing the carboxamide intermediate. However, ortho-fluorine’s lability under nucleophilic conditions leads to aromatic nucleophilic substitution (up to 8% yield loss) [7].
Workup & Downstream Processing:Acidic hydrolysates require neutralization with base (e.g., NaOH), generating salt by-products (NaCl, Na₂SO₄) that complicate crystallization. Conversely, basic hydrolysates undergo acidification (HCl, H₂SO₄), precipitating the crude acid. Electrodialysis effectively separates the product from saline waste streams, achieving 95% recovery of purified acid [6].
Green Chemistry Metrics:Basic hydrolysis demonstrates superior atom economy (87% vs. 82% for acidic route) but higher process mass intensity (PMI=12) due to dilute NaOH requirements. Acidic hydrolysis achieves PMI=9 when coupled with solvent recovery. Life-cycle assessment reveals acidic hydrolysis has 30% lower carbon footprint per kilogram of product when renewable energy powers the process [6].
Achieving exclusive O-alkylation over competing C- or N-alkylation during precursor synthesis requires tailored catalytic systems:
Phase-Transfer Catalysts (PTCs): Tetrabutylammonium bromide (10 mol%) enables 98% regioselective O-alkylation of 4-chloro-3-fluorophenol with acrylonitrile in biphasic toluene/NaOH systems. The catalyst transports hydroxide anions to the organic phase, deprotonating the phenol without hydrolyzing acrylonitrile. This suppresses Michael addition by-products to <1% [7].
Metal-Mediated Catalysis: Copper(I) oxide nanoparticles (2 mol%) immobilized on mesoporous silica catalyze the coupling of 4-chloro-3-fluorophenol with 3-bromopropionitrile in DMF at 60°C. The system achieves 99% O-alkylation selectivity via chelation-directed oxidative addition, avoiding halogen scrambling at the aryl chloride [7].
Organocatalysts: Triethylamine (0.3 equiv.) in solvent-free acrylonitrile excess promotes cyanoethylation at 80°C with 95% conversion in 6 hours. The tertiary amine acts as a Brønsted base while coordinating to the nitrile group, aligning reactants for Sₙ2 attack. Computational studies confirm a 5.2 kcal/mol preference for O-alkylation over C-alkylation pathways [7].
Table 3: Catalytic Systems for Phenol Cyanoethylation
Catalyst | Loading | Solvent | Temperature (°C) | O-Alkylation Selectivity (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Tetrabutylammonium bromide | 10 mol% | Toluene/50% NaOH | 50 | 98 | 22 |
Cu₂O/SiO₂ nanocomposite | 2 mol% | DMF | 60 | 99 | 48 |
Triethylamine | 30 mol% | Solvent-free | 80 | 97 | 15 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0